molecular formula C18H18ClNO5 B4259231 methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate

methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate

Cat. No.: B4259231
M. Wt: 363.8 g/mol
InChI Key: SGUNSKMFHHZTSI-SMDDNHRTSA-N
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Description

Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Furoyl Group: The furoyl group can be introduced via an acylation reaction using a furoyl chloride derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-1-[5-(2-bromophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate**
  • Methyl (2R,4S)-1-[5-(2-fluorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate**
  • Methyl (2R,4S)-1-[5-(2-iodophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate**

Uniqueness

Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique reactivity and interactions with molecular targets .

Properties

IUPAC Name

methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-24-18(23)14-10-11(21)8-9-20(14)17(22)16-7-6-15(25-16)12-4-2-3-5-13(12)19/h2-7,11,14,21H,8-10H2,1H3/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNSKMFHHZTSI-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Reactant of Route 3
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Reactant of Route 4
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Reactant of Route 5
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate

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